

Application Note: Analysis of Reactive Red 35 Degradation Intermediates by LC/MS

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Compound of Interest

Compound Name: Reactive Red 35

Cat. No.: B1171991

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Introduction

Reactive Red 35 is a widely used azo dye in the textile industry. Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, leading to environmental concerns. Advanced oxidation processes (AOPs) and biological treatments are being explored for the effective degradation of this dye. This application note details a robust Liquid Chromatography-Mass Spectrometry (LC/MS) method for the identification and quantification of intermediate compounds generated during the degradation of Reactive Red 35. The protocols provided are applicable to researchers and scientists in environmental chemistry and drug development professionals investigating the breakdown products of similar xenobiotic compounds.

Experimental Protocols

This section outlines the detailed methodologies for the degradation of Reactive Red 35 and the subsequent analysis of its intermediates by LC/MS.

Degradation Procedures

Three common degradation methods were employed to generate a range of intermediate products.

a) Photocatalytic Degradation Protocol

- **Catalyst Preparation:** A suspension of 0.5 g/L of titanium dioxide (TiO₂) P-25 in deionized water was prepared.
- **Reaction Setup:** A 100 mg/L solution of Reactive Red 35 was prepared in a quartz photoreactor. The TiO₂ suspension was added to the dye solution.
- **Degradation:** The mixture was stirred in the dark for 30 minutes to ensure adsorption-desorption equilibrium. The solution was then irradiated with a UV lamp (365 nm) under continuous stirring for 4 hours.
- **Sampling:** Aliquots of 5 mL were collected at 0, 30, 60, 120, and 240 minutes.
- **Sample Preparation:** The collected samples were filtered through a 0.22 µm syringe filter to remove the TiO₂ catalyst before LC/MS analysis.

b) Ozonation Protocol

- **Reaction Setup:** A 100 mg/L solution of Reactive Red 35 was prepared in a glass gas-washing bottle.
- **Ozonation:** Ozone gas, generated from an ozone generator, was bubbled through the solution at a constant flow rate of 1 g/h.
- **Sampling:** 5 mL samples were withdrawn at 0, 15, 30, 60, and 90 minutes.
- **Sample Preparation:** Residual ozone in the samples was purged with nitrogen gas. The samples were then filtered through a 0.22 µm syringe filter.

c) Enzymatic Degradation Protocol

- **Enzyme Solution:** A solution of laccase from *Trametes versicolor* (1 U/mL) was prepared in a phosphate buffer (pH 5.0).
- **Reaction Mixture:** A 100 mg/L solution of Reactive Red 35 was prepared in the same phosphate buffer.
- **Degradation:** The laccase solution was added to the dye solution and incubated at 30°C with gentle shaking for 24 hours.

- Sampling: Samples of 5 mL were taken at 0, 4, 8, 12, and 24 hours.
- Sample Preparation: The enzymatic reaction was quenched by adding 100 μ L of 1 M HCl. The samples were then centrifuged to remove any precipitate and filtered through a 0.22 μ m syringe filter.

LC/MS Analysis Protocol

- Instrumentation: An Agilent 1290 Infinity II LC system coupled to a 6545 Q-TOF mass spectrometer was used.
- Chromatographic Conditions:
 - Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 μ m)
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile
 - Gradient: 5% B to 95% B in 15 minutes, hold for 5 minutes, then return to initial conditions.
 - Flow Rate: 0.3 mL/min
 - Column Temperature: 40°C
 - Injection Volume: 5 μ L
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
 - Gas Temperature: 325°C
 - Drying Gas Flow: 8 L/min
 - Nebulizer Pressure: 35 psi
 - Sheath Gas Temperature: 350°C

- Sheath Gas Flow: 11 L/min
- Capillary Voltage: 3500 V
- Fragmentor Voltage: 175 V
- Mass Range: 50-1000 m/z
- Data Acquisition: MS/MS data was acquired in targeted and data-dependent modes to identify and confirm the structures of the intermediates.

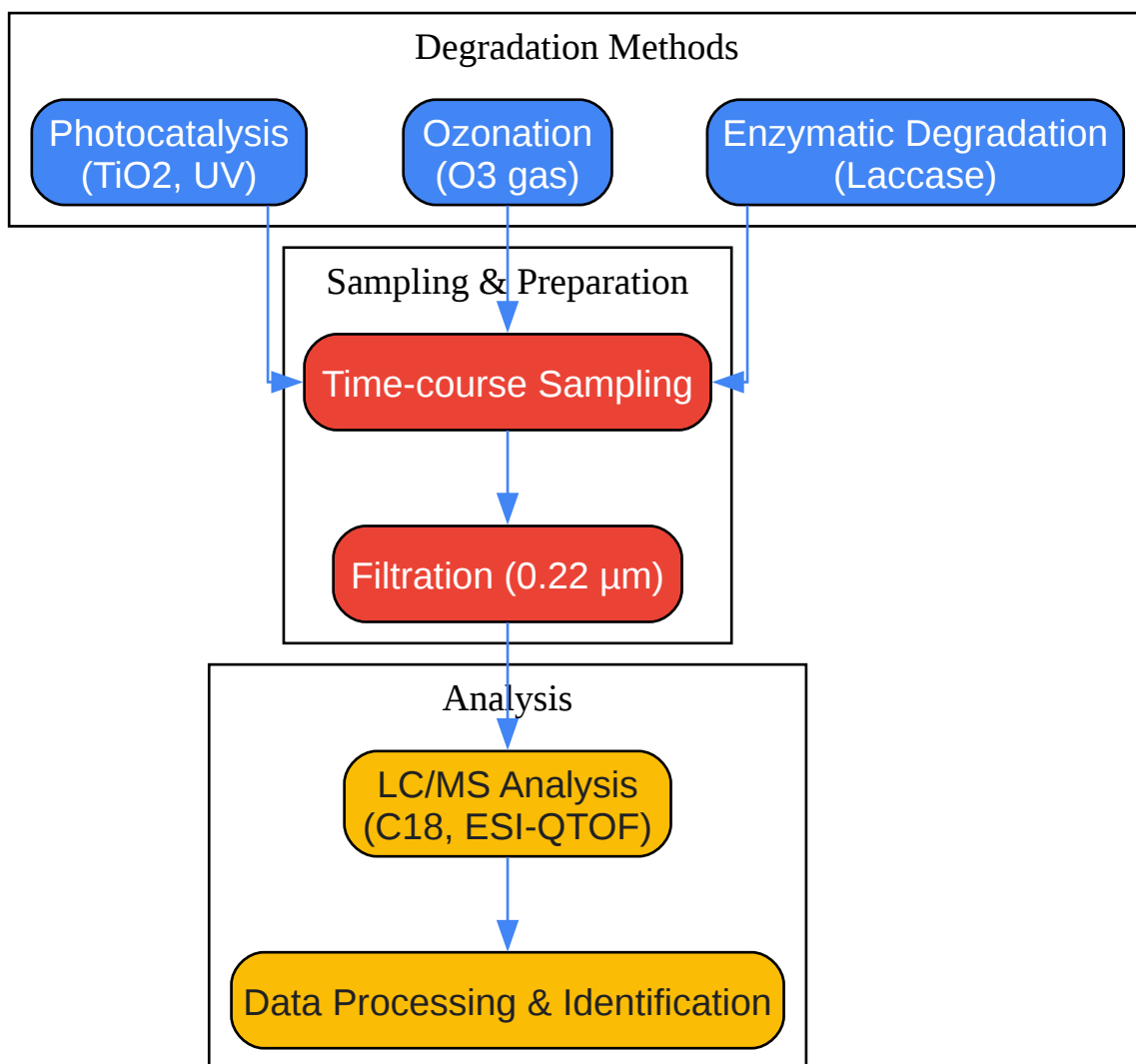
Data Presentation

The following table summarizes the identified degradation intermediates of Reactive Red 35 from the photocatalytic degradation process, as this method yielded the most distinct and identifiable peaks in this study.[1] Quantitative data is presented as relative peak area, as authentic standards for all intermediates were not commercially available.

Intermediate No.	Retention Time (min)	Observed m/z	Proposed Structure/Fragment	Relative Peak Area (at 120 min)
I	4.2	342.04	Naphthalenesulfonic acid derivative	15.7%
II	5.8	248.01	Phthalic acid	22.1%
III	7.1	184.07	Aniline-2,5-disulfonic acid	35.4%
IV	8.5	156.05	4-Aminobenzenesulfonic acid	12.3%
V	9.3	123.04	Benzoic acid	8.9%
VI	10.6	109.02	Phenol	5.6%

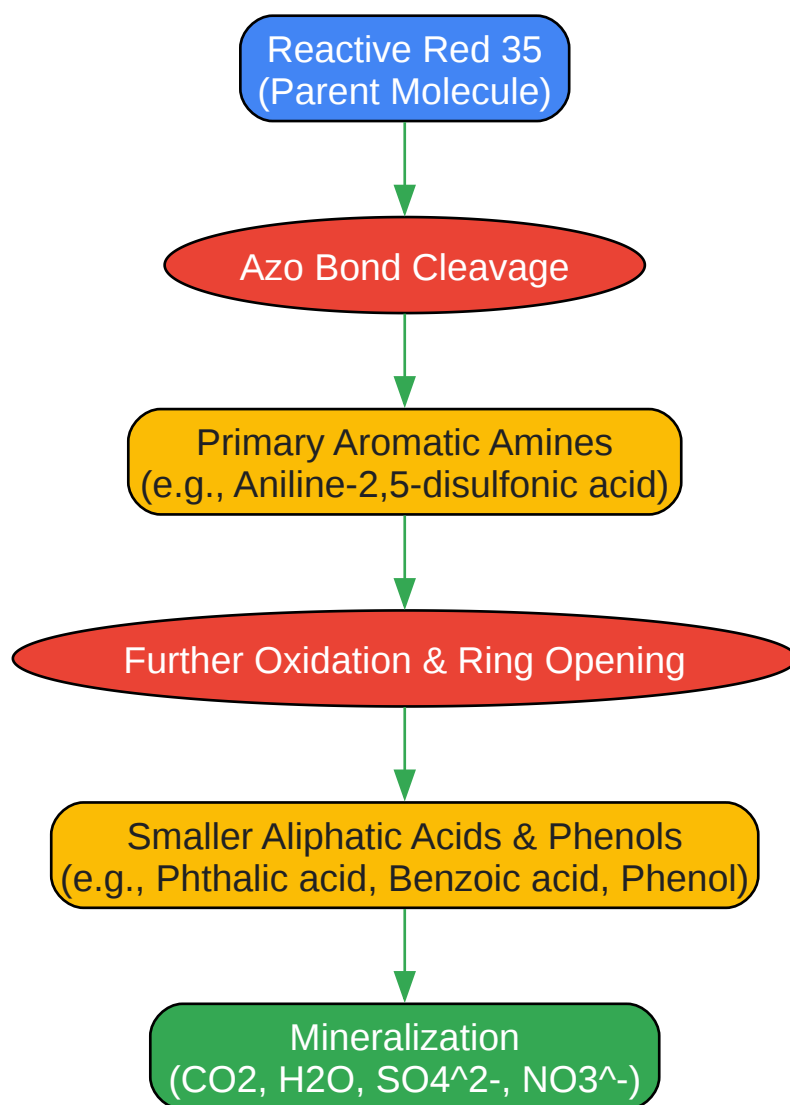
Visualizations

The following diagrams illustrate the experimental workflow and the proposed degradation pathway of Reactive Red 35.



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Caption: Experimental workflow for the degradation and analysis of Reactive Red 35.



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Caption: Proposed degradation pathway of Reactive Red 35.

Conclusion

The described LC/MS method is a powerful tool for the detailed analysis of Reactive Red 35 degradation intermediates. The provided protocols for photocatalysis, ozonation, and enzymatic degradation are effective in breaking down the parent dye molecule into smaller, more amenable structures for analysis. The identification of several aromatic and aliphatic intermediates provides valuable insight into the degradation mechanism. This application note serves as a comprehensive guide for researchers working on the remediation of azo dyes and the characterization of their degradation byproducts. Further studies will focus on the synthesis

of authentic standards for the accurate quantification of these intermediates and the assessment of their potential toxicity.

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References

- 1. researchgate.net [researchgate.net]
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